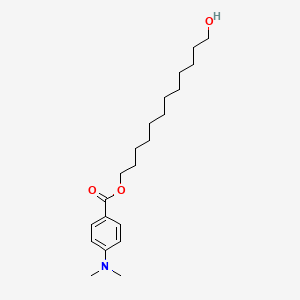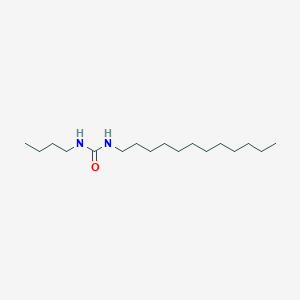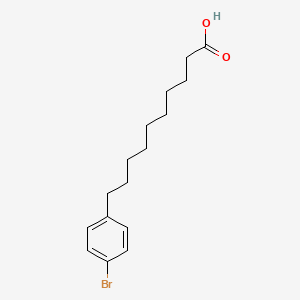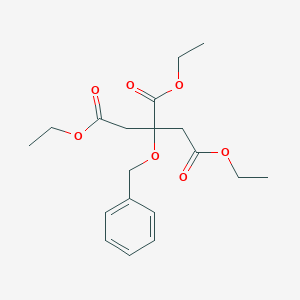![molecular formula C13H9NO3 B14298010 7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one CAS No. 116060-93-6](/img/structure/B14298010.png)
7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one is a heterocyclic compound that features a fused furo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one typically involves the reaction of 7-hydroxy derivatives with nucleophiles. Various nucleophiles, such as active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines, can be used under acidic or basic conditions . The reaction conditions are carefully controlled to ensure the desired product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl group at the 7-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl halides, sodium hydroxide, and phase transfer catalysts . These reagents facilitate various transformations, such as alkylation and nucleophilic substitution, under controlled conditions.
Major Products Formed
The major products formed from the reactions of this compound include 7-alkylated derivatives and fused tricyclic derivatives
Scientific Research Applications
7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one include other furo-pyridine derivatives and heterocyclic compounds with similar structural features .
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and the presence of the hydroxyl and phenyl groups.
Properties
CAS No. |
116060-93-6 |
|---|---|
Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
7-hydroxy-7-phenylfuro[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C13H9NO3/c15-12-10-7-4-8-14-11(10)13(16,17-12)9-5-2-1-3-6-9/h1-8,16H |
InChI Key |
KDDUDLAYGQZGOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC=N3)C(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


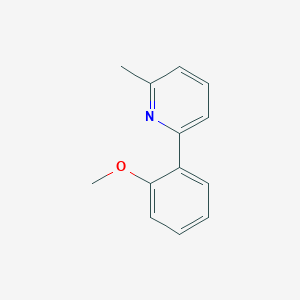
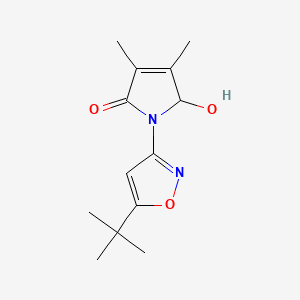
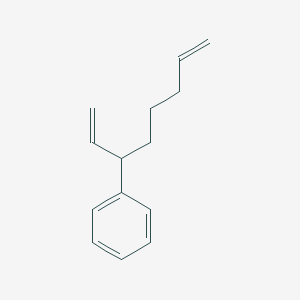
![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)


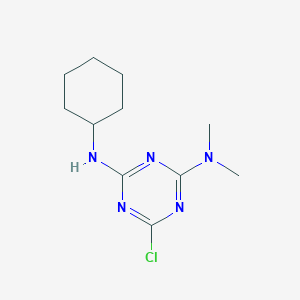
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
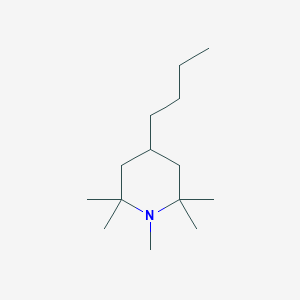
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
